Farnesal
Description
Significance of Farnesal (B56415) as a Metabolite and Intermediate
This compound serves as a metabolite and a crucial intermediate in the complex network of isoprenoid and terpenoid biosynthesis. It is produced through the oxidation of farnesol (B120207), a reaction catalyzed by enzymes such as farnesol dehydrogenase ontosight.airesearchgate.net. This conversion is a key step in certain metabolic routes, including the potential catabolism of farnesol mdpi.com.
As an intermediate, this compound can be further metabolized. For instance, in Arabidopsis thaliana, farnesylcysteine is oxidized to this compound and cysteine by farnesylcysteine lyase, and this compound can then be reduced back to farnesol researchgate.net. This interconversion highlights the dynamic nature of this compound within metabolic cycles. Additionally, this compound can be oxidized to farnesoic acid mdpi.com.
The significance of this compound as an intermediate is intrinsically linked to the broader isoprenoid pathway, which produces a vast array of essential molecules. Its position within these pathways suggests potential regulatory roles or as a branching point for the synthesis of downstream compounds.
Overview of Isoprenoid and Terpenoid Metabolism in Relevant Biological Systems
Isoprenoids and terpenoids represent a large and diverse class of natural compounds built from five-carbon isoprene (B109036) units: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP) mdpi.commdpi.comnih.gov. These universal building blocks are generated via two primary metabolic routes: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway mdpi.commdpi.com. The MVA pathway is prevalent in most eukaryotes, archaea, and some bacteria, occurring in the cytosol and mitochondria of plants and fungi mdpi.comnih.gov. The MEP pathway is found in many bacteria and in the plastids of plants.
IPP and DMAPP are condensed by prenyl transferases to form larger prenyl diphosphates mdpi.comnih.gov. Farnesyl pyrophosphate (FPP), a C15 compound, is a key intermediate formed from the condensation of IPP and DMAPP units mdpi.compnas.orgtamu.edu. FPP is a precursor for the synthesis of sesquiterpenes (C15 compounds), triterpenes (C30), sterols (C27–29), and dolichols (C40–50) mdpi.comnih.gov. Farnesol is derived from farnesyl diphosphate (B83284) (FPP) through enzymatic dephosphorylation mdpi.comhmdb.caresearchgate.net. This compound is subsequently produced from farnesol, often through the action of farnesol dehydrogenase ontosight.airesearchgate.net.
This metabolic framework is conserved across various biological systems, including microorganisms like Candida species, plants, and mammals, although specific enzymes and downstream products can vary mdpi.commdpi.comnih.govresearchgate.netunl.edu. For example, in yeasts like Candida albicans, farnesol is a byproduct of the ergosterol (B1671047) biosynthesis pathway, formed by the dephosphorylation of FPP mdpi.comresearchgate.net. In insects, farnesol is a precursor to juvenile hormone (JH), being converted to this compound by a farnesol dehydrogenase during JH biosynthesis via the mevalonate pathway researchgate.net.
The metabolic pathways involving this compound and its related compounds are crucial for producing a wide array of molecules with diverse biological functions, including signaling molecules, structural lipids, and hormones mdpi.commdpi.comhmdb.canih.govresearchgate.net.
Here is a simplified representation of the relevant metabolic steps:
| Precursor/Intermediate | Enzyme | Product | Pathway Segment |
| Isopentenyl pyrophosphate (IPP) + Dimethylallyl pyrophosphate (DMAPP) | Prenyl transferases | Farnesyl pyrophosphate (FPP) | Isoprenoid/Terpenoid Biosynthesis (MVA/MEP) |
| Farnesyl pyrophosphate (FPP) | Phosphatase (e.g., Dpp3 in Candida) researchgate.net | Farnesol | Ergosterol Biosynthesis (in yeasts) mdpi.comresearchgate.net |
| Farnesol | Farnesol dehydrogenase | This compound | Farnesol Metabolism, JH Biosynthesis (in insects) ontosight.airesearchgate.netresearchgate.net |
| This compound | Alcohol dehydrogenase (putative) mdpi.com | Farnesol | This compound Metabolism (reduction) researchgate.net |
| This compound | Aldehyde dehydrogenase (putative) | Farnesoic acid | This compound Metabolism (oxidation) mdpi.com |
This table illustrates the central position of FPP and its derivatives, farnesol and this compound, within these biosynthetic and metabolic routes.
Historical Context of this compound Discovery and Initial Academic Inquiry
The history of this compound research is intertwined with the study of farnesol and the broader field of isoprenoid chemistry. Farnesol itself was originally isolated from the flowers of the Farnese acacia tree (Vachellia farnesiana) around 1900 frontiersin.orgscienceofparkinsons.com. Its characteristic sweet odor led to its use in the perfume industry frontiersin.orgscienceofparkinsons.com.
Initial academic inquiry into farnesol and its derivatives likely stemmed from their presence in natural sources and their aromatic properties. As biochemical techniques advanced, the focus shifted to understanding their biological roles and metabolic origins. The discovery of farnesyl pyrophosphate (FPP) as a key intermediate in the biosynthesis of cholesterol and other isoprenoids in the mid-20th century provided a significant impetus for research into farnesol and its related compounds like this compound pnas.orgtamu.eduhmdb.canih.gov.
Early work on the feedback regulation of sterol biosynthesis hinted at the involvement of non-sterol metabolites derived from the isoprenoid pathway, with farnesol being implicated as a putative regulator pnas.orghmdb.ca. The identification of enzymes involved in the interconversion of farnesol and this compound, such as farnesol dehydrogenase, further solidified the understanding of this compound's place within these metabolic networks ontosight.airesearchgate.net.
The discovery of farnesol as a quorum-sensing molecule in Candida albicans over two decades ago marked a significant turning point, highlighting its role in microbial communication and morphogenesis mdpi.comnih.govresearchgate.netasm.org. This finding spurred intense research into the biological functions of farnesol and its derivatives, including this compound, in microbial systems mdpi.comnih.govresearchgate.netasm.org. Although farnesol has been studied for many years, its complete metabolism and the specific roles of this compound in various organisms are still areas of ongoing research nih.gov.
The historical progression of research, from the initial isolation of farnesol to the detailed study of its metabolic transformations and biological activities, underscores the evolving understanding of this compound's significance in chemical biology and biochemistry.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H24O |
|---|---|
Molecular Weight |
220.35 g/mol |
IUPAC Name |
3,7,11-trimethyldodeca-2,6,10-trienal |
InChI |
InChI=1S/C15H24O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11-12H,5-6,8,10H2,1-4H3 |
InChI Key |
YHRUHBBTQZKMEX-UHFFFAOYSA-N |
SMILES |
CC(=CCCC(=CCCC(=CC=O)C)C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CC=O)C)C)C |
Origin of Product |
United States |
Biosynthesis and Enzymatic Formation of Farnesal
Precursor Compounds and Metabolic Pathways Leading to Farnesol (B120207)
Farnesol, the immediate precursor to farnesal (B56415), is a 15-carbon isoprenoid alcohol. Its biosynthesis originates from the fundamental isoprenoid building blocks: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). mdpi.commdpi.com These five-carbon units are generated through two main metabolic routes: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. mdpi.commdpi.com
In the MVA pathway, acetyl-CoA is converted to mevalonate, which is then phosphorylated and decarboxylated to yield IPP and DMAPP. mdpi.comnih.gov The MEP pathway, found in many bacteria and plant plastids, synthesizes IPP and DMAPP from pyruvate (B1213749) and glyceraldehyde-3-phosphate. mdpi.com
Farnesyl pyrophosphate (FPP) is formed by the sequential head-to-tail condensation of DMAPP with two molecules of IPP, a reaction catalyzed by farnesyl pyrophosphate synthase (FPPS). mdpi.complos.org FPP is a crucial branch point intermediate, serving as a precursor for a wide array of isoprenoids, including sterols, ubiquinones, dolichols, and carotenoids. mdpi.comgoogle.com
Farnesol is subsequently produced from FPP through the hydrolysis of the pyrophosphate group. This reaction is catalyzed by a pyrophosphatase enzyme, such as farnesyl pyrophosphatase (FPPase). plos.orgplos.org This dephosphorylation step releases free farnesol. nih.gov
Enzymatic Conversion of Farnesol to this compound
The conversion of farnesol to this compound is an oxidation reaction. This step is primarily mediated by farnesol dehydrogenase enzymes. pnas.orgoup.comresearchgate.net
Characterization of Farnesol Dehydrogenase Enzymes
Farnesol dehydrogenases are a class of oxidoreductase enzymes responsible for catalyzing the oxidation of farnesol to this compound. ontosight.ai These enzymes have been identified and characterized in various organisms, including insects and plants, where they play roles in processes such as juvenile hormone biosynthesis and the production of secondary metabolites. pnas.orgoup.complos.org
Enzyme Kinetics and Substrate Specificity
Studies on farnesol dehydrogenase have revealed details about their kinetic properties and the range of substrates they can act upon. For instance, an NADP+-dependent farnesol dehydrogenase (AaSDR-1) from the mosquito Aedes aegypti showed specific activities of 9.7 ± 0.4 µmol per min/µmol enzyme for (E,E)-farnesol and 9.0 ± 0.4 µmol per min/µmol enzyme for (Z,Z)-farnesol. pnas.org This enzyme efficiently oxidizes C10 to C15 isoprenoid and aliphatic alcohols, demonstrating the highest affinity for the conversion of farnesol into this compound. pnas.orgresearchgate.net
Another farnesol dehydrogenase from Polygonum minus leaves was found to utilize both NAD+ and NADP+ as coenzymes, with varying affinities. nih.gov The P. minus enzyme showed Michaelis-Menten constants (Km) for (E,E)-farnesol, (Z,E)-farnesol, and (Z,Z)-farnesol of 0.17 mM, 0.33 mM, and 0.42 mM, respectively, indicating a preference for the (E,E) isomer. researchgate.net This enzyme also oxidized other allylic, non-allylic, aromatic, and aliphatic alcohols with differing efficiencies. plos.org
An farnesol dehydrogenase from Arabidopsis thaliana (FLDH) exhibited partial specificity for farnesol, with geraniol (B1671447) and geranylgeraniol (B1671449) also acting as competitive substrates, suggesting a broad specificity for prenyl alcohol substrates. oup.com
Data on substrate specificity can be presented in a table format to compare the relative activity of farnesol dehydrogenase with different substrates.
| Substrate | Relative Activity (%) (Example data based on research findings) |
| (E,E)-Farnesol | 100 |
| (Z,Z)-Farnesol | ~93 |
| Geraniol | ~50-60 |
| Nerol | ~50-60 |
| Geranylgeraniol | Low |
| Citronellol | Low |
| Octanol | Low |
| Butanol | Not oxidized |
| Ethanol | Not oxidized |
| Glycerol | Not oxidized |
Note: The relative activity percentages are illustrative examples based on reported findings where (E,E)-farnesol is often the preferred substrate. Actual values can vary depending on the enzyme source and assay conditions.
This table could be interactive, allowing users to sort by substrate or activity, or filter by enzyme source if data from multiple sources were combined.
Coenzyme Requirements (e.g., NAD+, NADP+)
Farnesol dehydrogenases require coenzymes to catalyze the oxidation of farnesol. The specific coenzyme requirement can vary depending on the enzyme source. Some farnesol dehydrogenases are strictly NADP+-dependent, meaning they specifically utilize NADP+ as the electron acceptor during the oxidation of farnesol to this compound, producing NADPH. pnas.orgontosight.ainih.gov For example, the AaSDR-1 enzyme from Aedes aegypti absolutely required NADP+ for activity, and NAD+ or FAD could not substitute. pnas.org
Other farnesol dehydrogenases have been shown to be NAD+-dependent, utilizing NAD+ and producing NADH. plos.orgoup.com The FLDH enzyme from Arabidopsis thaliana, when expressed in recombinant yeast, specifically oxidized farnesol in the presence of NAD+, with no oxidation observed with NADP+. oup.com
Interestingly, some farnesol dehydrogenases can utilize both NAD+ and NADP+ as coenzymes, albeit often with different affinities. nih.gov A novel farnesol dehydrogenase from Polygonum minus leaves demonstrated the ability to use both NAD+ and NADP+, with Km values of 0.74 mM for NAD+ and 40 mM for NADP+, indicating a significantly higher affinity for NAD+. nih.govresearchgate.net
Molecular Cloning and Gene Expression of Farnesol Dehydrogenase
The genes encoding farnesol dehydrogenases have been identified and cloned from various organisms, allowing for the study of their molecular properties and regulation. For example, the gene encoding AaSDR-1, an insect farnesol dehydrogenase involved in juvenile hormone synthesis, was isolated from an EST library of the corpora allata-corpora cardiaca of the mosquito Aedes aegypti. pnas.orgnih.gov This gene is part of a group of highly conserved paralogs found in insect genomes. pnas.org
Molecular cloning and functional expression of farnesol dehydrogenase genes have been performed in heterologous systems, such as yeast and Arabidopsis thaliana, to characterize the enzymes. oup.complos.orgsemanticscholar.org Studies on gene expression have revealed that the transcript levels of farnesol dehydrogenase can be regulated in a developmental stage-dependent manner, correlating with the rate of this compound and downstream product synthesis. pnas.orgnih.gov For instance, AaSDR-1 mRNA levels were low in newly emerged mosquitoes but increased significantly during the peak of juvenile hormone synthesis, suggesting a regulatory role for this enzyme. pnas.orgnih.gov
Genetic modification techniques, including increasing gene copy number or using strong promoters, can be employed to increase the expression levels and thus the activity of farnesol dehydrogenase in engineered organisms for enhanced production of this compound or related compounds. google.com
Structural Biology of Farnesol Dehydrogenase
Structural studies, including X-ray crystallography, have provided insights into the three-dimensional structure of farnesol dehydrogenases, revealing key features related to their function. Farnesol dehydrogenases often belong to the short-chain dehydrogenase/reductase (SDR) superfamily. pnas.orgoup.com These enzymes typically possess a conserved nucleotide-binding Rossmann-fold motif, which is characteristic of proteins that bind NAD(P)+ or NAD(P)H. pnas.orgoup.comnih.gov
The crystal structure of the farnesol dehydrogenase from Helicoverpa armigera (HaFDL) in complex with NADP+ has been determined at high resolution (1.6 Å). nih.govrcsb.org This structure revealed that HaFDL is a soluble homo-tetramer and belongs to the NADP-specific cP2 subfamily of classical SDRs. nih.govrcsb.org Structural analysis highlighted a distinct substrate-binding pocket (SBP) loop, creating a spacious and hydrophobic pocket that accommodates various substrates, consistent with the observed broad substrate specificity of the enzyme. nih.govrcsb.orgresearchgate.net Comparative structural analysis with homologous enzymes helps in understanding the molecular basis for substrate recognition and catalytic mechanisms. nih.govrcsb.org
These structural insights, combined with biochemical data, contribute to a comprehensive understanding of how farnesol dehydrogenase enzymes bind their substrates and coenzymes and catalyze the conversion of farnesol to this compound.
This compound: Biosynthesis, Biological Sources, and Genetic Regulation
This compound is an acyclic sesquiterpene aldehyde, a class of organic compounds derived from three isoprene (B109036) units. It is a key intermediate in various metabolic pathways across different organisms, notably in the biosynthesis of juvenile hormones in insects and other important molecules in plants and microorganisms.
The biosynthesis of this compound is intricately linked to the isoprenoid pathway, which generates the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These precursors are condensed sequentially to form longer prenyl pyrophosphates. The central intermediate in this compound biosynthesis is farnesyl pyrophosphate (FPP), a 15-carbon molecule formed by the head-to-tail condensation of DMAPP with two molecules of IPP, a reaction catalyzed by farnesyl pyrophosphate synthase (FPPS) mdpi.complos.orgscispace.com.
This compound is subsequently produced from FPP. This conversion typically involves the dephosphorylation of FPP to farnesol, followed by the oxidation of farnesol to this compound pnas.orgplos.orgresearchgate.net. The enzyme responsible for the oxidation of farnesol to this compound is a farnesol dehydrogenase pnas.orgplos.orgresearchgate.net. This enzymatic step has been observed in various organisms, including insects and plants researchgate.net. While the oxidation of farnesol to this compound is catalyzed by an alcohol dehydrogenase, the subsequent oxidation of this compound to farnesoic acid is catalyzed by an aldehyde dehydrogenase pnas.orgplos.org.
In insects, farnesol is sequentially converted to this compound and then to farnesoic acid by farnesol and this compound dehydrogenases, respectively pnas.org. A specific NADP+-dependent farnesol-dehydrogenase (AaSDR-1) has been identified and characterized in the mosquito Aedes aegypti, which transforms farnesol into this compound pnas.org. In plants, a novel NAD+-farnesal dehydrogenase has been purified from Polygonum minus leaves, which catalyzes the oxidation of this compound into farnesoic acid plos.org. This suggests that different dehydrogenases are involved in the sequential oxidation steps.
Biological Sources of this compound Biosynthesis (e.g., Insects, Plants, Microorganisms)
This compound and its precursor, farnesol, are found in a diverse range of biological sources, including insects, plants, and microorganisms researchgate.netresearchgate.netdovepress.com.
Insects, particularly in their corpora allata glands, synthesize this compound as a crucial intermediate in the biosynthesis of juvenile hormones (JHs) pnas.orgplos.org. JHs are vital regulators of insect development and reproduction pnas.orgplos.org. Studies in insects like the sphinx moth (Manduca sexta) and the mosquito (Aedes aegypti) have demonstrated the presence of enzymatic activity that converts farnesol to this compound in the corpora allata pnas.org. This compound has also been identified as a soldier-specific chemical in termites and as a component of sex pheromones in moths thegoodscentscompany.com.
Plants are also significant sources of this compound and farnesol. Farnesol is a constituent of essential oils derived from various plants such as citronella, lemon grass, tuberose, cyclamen, rose, neroli, balsam, and musk researchgate.netdovepress.com. These compounds often serve as plant defense mechanisms or contribute to their characteristic odors and flavors nih.govfrontiersin.org. Farnesol dehydrogenase activity has been reported in several plant species, including Arabidopsis thaliana, Ipomoea batatas, Polygonum minus, and Theobroma cacao, indicating the presence of the enzymatic machinery for this compound biosynthesis in the plant kingdom researchgate.net.
Microorganisms also produce farnesol, which plays roles in intercellular signaling and quorum sensing researchgate.netdovepress.com. Farnesol is synthesized from farnesyl pyrophosphate (FPP), a metabolic intermediate in ergosterol (B1671047) biosynthesis in fungi researchgate.net. While farnesol production in microorganisms is well-documented, its oxidation to this compound also occurs. Studies on Candida albicans, for instance, have investigated the effects of farnesol on biofilm formation and antifungal resistance, implying metabolic processing of farnesol in this microorganism dovepress.comnih.gov.
Here is a table summarizing some biological sources where this compound or its biosynthesis has been noted:
| Organism Type | Examples of Organisms/Sources | Notes |
| Insects | Aedes aegypti (mosquito), Manduca sexta (sphinx moth), Termites, Rice moth (Corcyra cephalonica) | Intermediate in Juvenile Hormone biosynthesis, pheromone component pnas.orgthegoodscentscompany.com |
| Plants | Polygonum minus, Citronella, Lemon grass, Tuberose, Cyclamen, Rose, Neroli, Balsam, Musk | Constituent of essential oils, defense mechanisms researchgate.netdovepress.comnih.gov |
| Microorganisms | Candida albicans | Involved in quorum sensing and metabolic processes dovepress.comnih.gov |
Genetic and Molecular Regulation of this compound Biosynthetic Enzymes
The genetic and molecular regulation of enzymes involved in this compound biosynthesis is crucial for controlling the levels of this important compound in organisms. This regulation often occurs at the transcriptional level, influencing the amount of enzyme produced.
In insects, the synthesis of juvenile hormone, which involves this compound as an intermediate, is tightly regulated, particularly in the corpora allata pnas.org. Transcriptional regulation of JH biosynthetic enzymes plays a key role in controlling JH synthesis pnas.org. For example, the mRNA levels of AaSDR-1, a farnesol dehydrogenase in Aedes aegypti, are very low in newly emerged female mosquitoes but increase significantly during the peak of JH synthesis, suggesting that the oxidation of farnesol to this compound might be a rate-limiting step regulated at the transcriptional level pnas.org.
In plants, the expression of genes encoding enzymes in the isoprenoid pathway, including those potentially involved in this compound biosynthesis, can be influenced by various factors, such as developmental stage and environmental stimuli scispace.com. Studies on cotton (Gossypium arboreum) suspension-cultured cells have shown that the transcription of farnesyl diphosphate (B83284) synthase (FPS) and sesquiterpene cyclase genes is dramatically induced by elicitors from phytopathogenic fungi, leading to the accumulation of sesquiterpene aldehydes scispace.com. This indicates that the regulation of enzymes upstream of this compound can impact its potential biosynthesis. The formation of FPP, the precursor to farnesol and subsequently this compound, may play a significant regulatory role in sesquiterpene biosynthesis in some plants scispace.com.
In microorganisms, the regulation of farnesol synthesis, and potentially its conversion to this compound, can be linked to signaling pathways. In Candida albicans, farnesol has been shown to influence antifungal susceptibility by regulating the expression of genes like CYR1 and PDE2, which are involved in the cyclic AMP (cAMP) signaling pathway nih.gov. This suggests a molecular interplay between farnesol and genetic regulation in this microorganism nih.gov.
The regulation of this compound biosynthetic enzymes can involve complex mechanisms, including changes in gene expression, enzyme activity modulation, and feedback loops within the metabolic pathways. Further detailed research is needed to fully elucidate the intricate genetic and molecular regulatory networks governing this compound biosynthesis in different biological systems.
Metabolism and Further Enzymatic Transformations of Farnesal
Oxidative Conversion of Farnesal (B56415) to Farnesoic Acid
The conversion of this compound to farnesoic acid is a key oxidative step in its metabolism. This reaction is catalyzed by an enzyme belonging to the aldehyde dehydrogenase family. plos.orgnih.gov Research has focused on identifying and characterizing the specific enzymes responsible for this transformation in different organisms. A notable example is the characterization of a novel this compound dehydrogenase from Polygonum minus. plos.org In insects like Aedes aegypti, a specific NAD+-dependent class 3 fatty aldehyde dehydrogenase (AaALDH3) has been identified as catalyzing this reaction. nih.govresearchgate.net
The purification and characterization of this compound dehydrogenase have been undertaken to understand its biochemical properties and its specific role in metabolic pathways. The purification of a novel NAD+-farnesal dehydrogenase from Polygonum minus leaves involved a multi-step chromatographic process. plos.org The procedures included successive purification steps using Gigacap S-Toyopearl 650M, Gigacap Q-Toyopearl 650M, and AF-Blue Toyopearl 650ML ion-exchange and affinity chromatographies, followed by size exclusion chromatography on TSK Gel G3000SW. plos.orgresearchgate.net This purification scheme resulted in a significant purification factor, reported as 315-fold in one study. plos.org The purification was typically conducted at 4°C, utilizing a tricine-NaOH buffer at pH 7.5 containing 2.5 mM 2-mercaptoethanol. plos.org Enzyme activity was monitored throughout the purification process, with activity detected in the unadsorbed fractions during ion-exchange chromatography steps. researchgate.net
This compound dehydrogenase activity is commonly measured spectrophotometrically by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH as a product of the reaction. plos.orgnih.gov A standard assay mixture typically contains a buffer such as glycine-NaOH (e.g., 100 mM, pH 9.5), this compound as the substrate (e.g., 2.0 mM, often supplied in a solvent like ethyl acetate), the required coenzyme (e.g., 1.0 mM NAD+), and an appropriate amount of enzyme. plos.orgnih.gov The reaction is initiated by the addition of the enzyme. plos.orgnih.gov Enzyme activity is quantified using the extinction coefficient of NADH at 340 nm (6,200 M-1∙cm-1). plos.orgnih.gov One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 μmol of NADH per minute under the specified assay conditions. plos.orgnih.gov
Studies on the P. minus this compound dehydrogenase determined its optimal activity to be at 35°C and pH 9.5. plos.orgnih.gov The enzyme maintained relatively high activity at 40°C but showed a rapid decrease in activity above 45°C. plos.org Investigations into temperature stability involved pre-incubating the purified enzyme at various temperatures for a set period (e.g., 10 minutes) before assaying the residual activity under standard conditions. nih.gov Similarly, pH stability was assessed by incubating the enzyme across a range of pH values using different buffer systems (e.g., citrate, potassium phosphate (B84403), tris-HCl, glycine-NaOH) before measuring activity. nih.gov The effect of varying substrate concentrations on enzyme activity is also examined under optimal conditions to determine kinetic parameters. nih.gov
The substrate specificity of this compound dehydrogenase is a critical aspect of its characterization, revealing the range of aldehydes it can oxidize. The NAD+-dependent this compound dehydrogenase from Polygonum minus demonstrated high specificity for this compound. plos.org While it could oxidize other terpene aldehydes such as trans-cinnamaldehyde, citral, and α-methyl cinnamaldehyde, the activity observed with these alternative substrates was lower compared to this compound. plos.org
Kinetic studies provide quantitative insights into substrate preferences. For the P. minus enzyme, the Michaelis-Menten constant (Km) for this compound was determined to be 0.13 mM. plos.org Km values for other substrates were higher: 0.69 mM for citral, 0.86 mM for trans-cinnamaldehyde, and 1.28 mM for α-methyl cinnamaldehyde. plos.org This further supports the enzyme's preference for this compound. Notably, in contrast to many other aldehyde dehydrogenases that exhibit broad substrate specificity, the P. minus this compound dehydrogenase did not oxidize other tested aliphatic and aromatic aldehydes. plos.org This suggests a specific role for this enzyme in the metabolism of this compound.
Understanding the molecular weight and quaternary structure of an enzyme provides insight into its physical characteristics and how it functions. The purified this compound dehydrogenase from Polygonum minus was characterized as a monomeric enzyme with a molecular mass of approximately 70 kDa. plos.org Its isoelectric point was determined to be 6.6. plos.org This structural characteristic distinguishes it from some related enzymes involved in isoprenoid metabolism, such as the P. minus farnesol (B120207) dehydrogenase, which is reported to be a heterodimer composed of subunits with molecular masses of 65 kDa and 70 kDa, or the Aedes aegypti farnesol dehydrogenase (AaSDR-1), a homodimer of approximately 29 kDa subunits. pnas.orgnih.govnih.gov Another related enzyme, Theobroma cacao farnesol dehydrogenase, has been described as a homotrimer with 36 kDa subunits. researchgate.netcornell.edunih.gov The monomeric nature of the P. minus this compound dehydrogenase appears to be a distinctive feature compared to some other dehydrogenases in this pathway.
Dehydrogenase enzymes typically require a coenzyme to facilitate the transfer of electrons during the oxidation or reduction of their substrates. The oxidative conversion of this compound to farnesoic acid catalyzed by this compound dehydrogenase is a NAD+-dependent reaction. plos.org The Polygonum minus this compound dehydrogenase specifically utilizes NAD+ as a coenzyme, with a reported Km value of 0.31 mM for NAD+. plos.org Similarly, the AaALDH3 enzyme in Aedes aegypti, which oxidizes this compound to farnesoic acid, is also NAD+-dependent. nih.govresearchgate.net Studies in Manduca sexta also indicated that this compound dehydrogenase activity was enhanced by the addition of NAD+ but not NADP+. pnas.orgnih.gov This consistent requirement for NAD+ highlights its essential role as a coenzyme in the enzymatic oxidation of this compound to farnesoic acid in these organisms.
Purification and Characterization of this compound Dehydrogenase
Integration of this compound into Downstream Metabolic Pathways
This compound serves as a pivotal intermediate, connecting upstream isoprenoid synthesis to various downstream metabolic products. Its most well-established role is within the juvenile hormone III (JH III) biosynthetic pathway in insects. pnas.orgplos.orgnih.gov Following its oxidation to farnesoic acid, this acid is further modified through epoxidation and methylation to yield the biologically active JH III. pnas.org This integration into the JH pathway underscores this compound's importance in regulating insect development and reproduction.
Beyond JH biosynthesis, the metabolic fate of this compound can vary depending on the organism and cellular context. In Aedes aegypti, for instance, the accumulation of this compound has been shown to induce its reduction back to farnesol by an aldehyde keto reductase. nih.gov This suggests a potential regulatory mechanism to prevent the build-up of this compound, which could be toxic at high concentrations. nih.gov The resulting farnesol can then potentially re-enter other metabolic pools or be released from the cell. nih.gov
In mammals, farnesol, which can be produced from farnesyl pyrophosphate (FPP) and potentially from the reduction of this compound, is involved in regulating the levels of HMG-CoA reductase, a key enzyme in cholesterol synthesis. nih.govhmdb.ca Farnesol can also act as a ligand for the farnesoid receptor (FXR), a nuclear receptor involved in metabolic regulation. hmdb.ca While the direct metabolism of this compound in mammalian systems is less extensively characterized compared to insects, the presence of alcohol dehydrogenases capable of oxidizing prenyl alcohols to aldehydes in mitochondrial and peroxisomal fractions suggests potential pathways involving this compound. hmdb.canih.gov
In plants like Arabidopsis thaliana, this compound can be produced from the oxidation of farnesylcysteine by farnesylcysteine lyase and can also be reduced to farnesol. researchgate.net This indicates metabolic interconversions between this compound and farnesol in the plant kingdom as well.
Furthermore, farnesol, a closely related compound metabolically linked to this compound, functions as a quorum-sensing molecule in microorganisms such as Candida albicans. mdpi.comoup.com In this context, farnesol influences cellular processes like morphogenesis and impacts central carbon and lipid metabolic pathways. oup.com While this pertains to farnesol, it illustrates the diverse metabolic and signaling roles that isoprenoids like this compound and its derivatives can play across different biological systems.
Role of Farnesal As a Biochemical Intermediate in Biological Systems
Intermediary Role in Juvenile Hormone III (JHIII) Biosynthesis
Juvenile hormones (JHs) are sesquiterpenoid compounds vital for regulating insect development, metamorphosis, and reproduction. plos.orgdoi.org JHIII is the most widespread and predominant JH in many insect species. doi.org The biosynthesis of JHIII primarily occurs in the corpora allata (CA), a pair of endocrine glands in insects. plos.orgdoi.org The pathway is conventionally divided into early steps, which follow the mevalonate (B85504) pathway to produce farnesyl pyrophosphate (FPP), and late steps, which are specific to JH synthesis. plos.orgpnas.org Farnesal (B56415) is a crucial intermediate in these late steps.
Specific Steps Involving this compound in JHIII Pathway
The late steps of JHIII biosynthesis begin with the hydrolysis of farnesyl pyrophosphate (FPP) to farnesol (B120207), catalyzed by a farnesyl diphosphate (B83284) phosphatase (FPPase). plos.orgplos.org Farnesol then undergoes a two-step oxidation process. First, farnesol is oxidized to this compound by a farnesol dehydrogenase. plos.orgpnas.org This reaction is catalyzed by NADP+-dependent farnesol dehydrogenases, such as AaSDR-1 identified in the mosquito Aedes aegypti. pnas.orgresearchgate.net Subsequently, this compound is oxidized to farnesoic acid (FA) by a this compound dehydrogenase (an aldehyde dehydrogenase). plos.orgplos.orgresearchgate.net The oxidation of this compound to farnesoic acid is considered one of the less understood steps in JHIII synthesis, although it is predicted to be catalyzed by an aldehyde dehydrogenase. plos.orgresearchgate.net
The subsequent steps in the pathway vary depending on the insect order. In Orthoptera and Dictyoptera, farnesoic acid is first methylated to methyl farnesoate (MF) by a juvenile hormone acid methyltransferase (JHAMT), and then MF is epoxidized to JHIII by a cytochrome P450 enzyme (CYP15A1). doi.org In Lepidoptera, the epoxidation occurs before methylation. pnas.org Regardless of the order of the final steps, this compound's conversion to farnesoic acid is an essential step preceding the final modifications to form JHIII.
A simplified representation of the late steps involving this compound is shown below:
| Step | Substrate | Enzyme | Product |
| Hydrolysis | Farnesyl pyrophosphate | Farnesyl diphosphate phosphatase (FPPase) | Farnesol |
| Oxidation 1 | Farnesol | Farnesol dehydrogenase | This compound |
| Oxidation 2 | This compound | This compound dehydrogenase | Farnesoic acid |
| Methylation and Epoxidation | Farnesoic acid | JHAMT and CYP15A1 (order varies) | Juvenile Hormone III |
Regulatory Points of JHIII Synthesis Involving this compound
Regulation of JH synthesis is crucial for controlling insect development and reproduction. The rate of JH biosynthesis is influenced by the flux of isoprenoids in the pathway, which is regulated by a complex interplay of precursor pools and enzyme levels. plos.org Studies suggest that the oxidation of farnesol to this compound might be a rate-limiting step in JHIII synthesis in some insects, such as adult mosquitoes. pnas.orgresearchgate.net The activity and mRNA levels of farnesol dehydrogenase (AaSDR-1) have been shown to increase significantly during the peak of JH synthesis in mosquitoes, indicating its regulatory role. pnas.orgresearchgate.net
While the later steps involving JHAMT and the epoxidase are often considered more JH-specific and highly expressed in the corpora allata, enzymes involved in the earlier late steps, such as farnesol and this compound dehydrogenases, can be more broadly expressed in various insect tissues. plos.orgresearchgate.net This broader expression suggests that farnesol and this compound homeostasis are vital for general cellular functions in addition to JH synthesis. researchgate.netnih.gov
Furthermore, the conversion of this compound back to farnesol by an aldoketo reductase has been observed, which may serve as a mechanism to reduce the toxicity of excess this compound and allow its leakage out of cells or glands. nih.gov This reversible reaction could also represent a regulatory point in controlling the availability of this compound for JH synthesis.
Potential as a Precursor for Other Biologically Active Derivatives
Beyond its role in JHIII biosynthesis, this compound can serve as a precursor for other biologically active molecules. It is an intermediate in the biosynthesis of various terpenoids. ontosight.ai While the search results primarily focus on its role in JH synthesis, the general nature of aldehydes as reactive intermediates suggests their potential in various enzymatic transformations leading to diverse compounds. For example, farnesoic acid, the direct product of this compound oxidation, is itself a biologically active molecule and a precursor to methyl farnesoate, which can have functions independent of JHIII in some organisms. plos.orgresearchgate.net Farnesyl derivatives, in general, are being explored for potential therapeutic benefits, including anti-cancer properties, by interfering with processes like protein prenylation. ontosight.aiontosight.ai
Comparative Analysis of this compound and Farnesol Physiological Roles in Specific Organisms
This compound and its precursor, farnesol, exhibit distinct yet sometimes overlapping physiological roles in various organisms. While this compound's primary well-defined role is its intermediate position in JHIII synthesis in insects, farnesol has been more extensively studied for its diverse functions.
In insects, farnesol is the immediate precursor to this compound in the JHIII pathway. plos.orgpnas.org However, farnesol itself has been reported to possess some JH activity. frontiersin.org Farnesol homeostasis is considered vital for cells in all insect tissues, and it plays roles in various cellular functions, including proliferation and apoptosis. researchgate.netnih.gov
In vertebrates, neither farnesol nor this compound are documented as hormones in the same way JHs function in insects. nih.govfrontiersin.org Farnesol and its precursor farnesyl pyrophosphate (FPP) are present in vertebrates as intermediates in the mevalonate pathway, which leads to cholesterol synthesis. nih.govfrontiersin.org While insects and nematodes cannot synthesize cholesterol, vertebrates utilize this pathway for cholesterol production. nih.govfrontiersin.org Despite not being hormones, farnesol and other farnesol-like sesquiterpenoids (FLS) are present in vertebrate tissues and blood. nih.gov Farnesol has been shown to interact with the Ca2+-homeostasis system in vertebrates and can activate the farnesoid receptor (FXR), a nuclear receptor involved in metabolic regulation. atamanchemicals.comfrontiersin.orghmdb.ca this compound and farnesoic acid are also found in various tissues of vertebrates, though their specific physiological roles outside of being pathway intermediates are less characterized compared to farnesol. nih.gov The toxicity of farnesol and this compound in living cells has also been noted, with mechanisms existing to convert this compound back to farnesol to reduce this toxicity. nih.gov
In microorganisms like the fungus Candida albicans, farnesol acts as a quorum sensing molecule that inhibits filamentation, a process important for its pathogenicity. wikipedia.orgingentaconnect.com Farnesoic acid is also a quorum sensing molecule in C. albicans. ingentaconnect.com This highlights organism-specific roles for these related compounds beyond their roles in insect hormone synthesis or vertebrate cholesterol metabolism.
The comparative analysis reveals that while this compound is primarily recognized for its specific intermediate role in insect JHIII biosynthesis, farnesol has broader documented roles across different biological systems, including signaling, metabolic regulation, and even quorum sensing in microorganisms. Both compounds' presence in various organisms underscores the fundamental nature of the isoprenoid pathway and the diverse biological activities that can arise from its intermediates and derivatives.
Chemical Synthesis and Derivatization Strategies for Farnesal
Total Synthesis Approaches to Farnesal (B56415)
The total synthesis of this compound fundamentally involves the construction of its fifteen-carbon acyclic isoprenoid backbone, which is composed of three repeating isoprene (B109036) units. While dedicated total synthesis routes focusing solely on this compound are less extensively documented in isolation compared to those for its corresponding alcohol, farnesol (B120207), the synthetic methodologies developed for assembling the farnesol structure are highly pertinent and often serve as precursors. Farnesol can be synthesized through diverse pathways, frequently originating from simpler isoprenoid building blocks such as geraniol (B1671447) or nerolidol.
One reported synthetic pathway for farnesol, which could potentially be adapted or followed by an oxidation step to yield this compound, describes a multi-step sequence commencing from geraniol. This route involves the conversion of geraniol to geranyl chloride, followed by a reaction with ethyl acetoacetate (B1235776) and subsequent decarboxylation to produce geranyl acetone. Additional steps in this sequence involve the introduction of an alkyne functionality and subsequent chemical transformations to complete the construction of the farnesol scaffold google.com.
Alternative strategies for constructing isoprenoid chains, relevant to this compound synthesis, include iterative C5 isoprenoid unit extensions. Approaches such as Biellmann couplings utilizing sulfonyl-stabilized anions have been explored for this purpose orgsyn.org. Palladium-mediated coupling reactions have also demonstrated utility in the stereoselective construction of isoprenoid structures pherobase.com.
The oxidation of farnesol or a suitably functionalized farnesol derivative represents a common and practical strategy for accessing this compound. For instance, a reported synthesis of this compound involves the hydrolysis of a trimethyl-apos acetate (B1210297) fat derivative in a methanol (B129727) solution under the influence of an aqueous inorganic base google.com.
Chemoenzymatic Synthesis of this compound
Chemoenzymatic synthesis strategies leverage the inherent specificity and efficiency of enzymatic catalysis in conjunction with chemical transformations. While direct enzymatic synthesis of this compound from simple starting materials is not as widely reported as the enzymatic pathways leading to its activated precursor, farnesyl pyrophosphate (FPP), enzymatic steps are indispensable in the natural biosynthesis of this compound.
Farnesyl pyrophosphate is a pivotal intermediate in the mevalonate (B85504) and methylerythritol phosphate (B84403) pathways, which are the primary biosynthetic routes for isoprenoids in living organisms wikipedia.org. Enzymes such as farnesyl pyrophosphate synthase catalyze the sequential head-to-tail condensation of isopentenyl pyrophosphate and dimethylallyl pyrophosphate to form geranyl pyrophosphate, followed by the addition of another isopentenyl pyrophosphate unit to produce FPP wikipedia.org. FPP can then be converted to farnesol through the action of phosphatases. Subsequent oxidation of farnesol by alcohol oxidases or dehydrogenases can lead to this compound, although the specific enzymatic routes dedicated to this compound formation are less frequently investigated in synthetic contexts compared to the broader biosynthesis of other terpenes.
Research into engineered enzymes, such as the development of engineered heterologous FPP synthases for the synthesis of specific FPP isomers like Z,E-FPP in E. coli, underscores the potential of chemoenzymatic approaches for precisely controlling the stereochemistry of this compound precursors acs.org.
Synthetic Routes for this compound Derivatives for Academic Research
The synthesis of this compound derivatives is a significant area of academic research, driven by the need to investigate biological processes such as protein prenylation, develop inhibitors targeting isoprenoid biosynthetic enzymes, and explore the diverse biological activities of this compound and its analogues. Derivatization strategies can target the aldehyde functional group, the carbon-carbon double bonds, or the isoprenoid carbon chain itself.
A notable area of research involves the synthesis of farnesylated analogues of peptides. This is particularly relevant to the study of protein prenylation, a post-translational modification where a farnesyl moiety is covalently attached to a cysteine residue within a protein. Stereoselective synthetic routes to the various geometric isomers of farnesol have been developed to facilitate the creation of corresponding farnesylated peptides, allowing researchers to systematically investigate the biological consequences of double bond isomerization on peptide function nih.gov.
Synthesis of this compound derivatives with modifications to the double bonds or alterations in chain length are pursued to elucidate the structural determinants governing interactions with enzymes involved in isoprenoid metabolism or components of cellular signaling pathways. For example, the synthesis of terminally epoxidized terpene systems, including derivatives of farnesol, has been undertaken for biosynthetic studies orgsyn.org.
The aldehyde group in this compound provides a versatile handle for chemical derivatization. This functional group can be readily transformed through reactions such as reduction to the primary alcohol (farnesol), oxidation to the corresponding carboxylic acid (farnesoic acid), or reactions with various nucleophiles to introduce new chemical functionalities. These transformations enable the preparation of a wide array of this compound-based chemical probes, inhibitors, and conjugates for biological investigations.
Stereoselective Synthesis of this compound Isomers for Mechanistic Studies
This compound possesses two carbon-carbon double bonds, specifically at the C2-C3 and C6-C7 positions, each of which can exist in either the E (trans) or Z (cis) configuration. This geometric isomerism gives rise to four possible stereoisomers of this compound: (E,E)-farnesal, (Z,E)-farnesal, (E,Z)-farnesal, and (Z,Z)-farnesal. The precise stereochemistry of these double bonds can exert a profound influence on the biological activity, metabolic fate, and physical properties of this compound and its derivatives. Consequently, the development of stereoselective synthetic methods is of paramount importance for conducting rigorous mechanistic studies.
Considerable research effort has been dedicated to achieving the stereoselective synthesis of the various isomers of farnesol, which can subsequently be oxidized to afford the corresponding this compound isomers. Methodologies have been developed to control the geometry of the double bonds with high fidelity. For example, modified Wittig procedures have been successfully applied to the synthesis of the four olefinic stereoisomers of farnesol, starting from readily available precursors such as nerylacetone (B1225463) or geranylacetone (B162166) acs.orgresearchgate.net. Specific variations of these procedures can be tuned to favor the formation of the (2Z)-stereoisomers, while other methods, such as the Horner-Wadsworth-Emmons condensation followed by reduction, are effective for obtaining the (2E)-isomers acs.orgresearchgate.net.
A unified stereoselective synthetic route to the geometric isomers of farnesol has been reported, highlighting the importance of controlling stereochemistry during critical synthetic steps, such as the triflation of a beta-ketoester intermediate nih.gov. Palladium-catalyzed cross-coupling reactions have also been explored as valuable tools for the stereoselective construction of isoprenoid frameworks pherobase.com.
Achieving high isomeric purity is a critical consideration in stereoselective synthesis. Techniques such as careful fractional distillation or various chromatographic methods are frequently employed to effectively separate and purify the desired this compound isomers orgsyn.org.
Detailed research findings on stereoselective synthesis approaches for farnesol and related isoprenoids, which are applicable to this compound synthesis, are summarized in the table below:
| Synthesis Method | Key Intermediate/Starting Material | Stereochemical Control Mechanism | Product Isomers Achieved | Reference |
| Modified Wittig Procedure | Nerylacetone or Geranylacetone | Use of β-oxido ylides or Horner-Wadsworth-Emmons condensation | (2Z) and (2E) isomers | acs.orgresearchgate.net |
| Unified Stereoselective Synthetic Route | Beta-ketoester | Control of stereochemistry during triflation | Geometric isomers | nih.gov |
| Palladium-Catalyzed Cross-Coupling | Organozincs with alkenyl halides | Specific reaction conditions | 1,5-dienes and 1,5-enynes | pherobase.com |
| Synthesis from Geranyl Acetate | Geranyl acetate | Oxidation, acetal (B89532) formation, saponification, Grignard reaction | (2E,6E)-farnesol | google.com |
These established stereoselective synthesis methods for farnesol provide a robust foundation for accessing the corresponding this compound isomers, thereby empowering researchers to investigate the specific biological roles and activities associated with each this compound stereoisomer in various biological contexts.
Advanced Analytical Methodologies for Farnesal Research
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for isolating and measuring farnesal (B56415). The choice of technique depends on the sample's volatility and the required analytical resolution.
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for analyzing volatile compounds like this compound. In this method, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase in a capillary column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that acts as a chemical fingerprint for identification.
Research has demonstrated the utility of GC-MS in identifying this compound and its isomers in various samples. For instance, in the analysis of extracts from engineered Saccharomyces cerevisiae, GC-MS was used to identify farnesol (B120207), a precursor to this compound, alongside other sesquiterpenes. The electron-ionization (EI) mass spectra of this compound isomers can be very similar, but sophisticated software algorithms, combined with high-quality mass spectral libraries compiled from reference standards, enable the identification of specific isomers. For quantitative analysis, a method based on using internal standards, such as 13C-labeled compounds, allows for the calculation of the concentration of key compounds in the sample. A GC-based assay developed for farnesol demonstrates high throughput by using simultaneous cell lysis and analyte extraction with ethyl acetate (B1210297), which could be adapted for this compound analysis.
Table 1: Example Parameters for GC-MS Analysis of Terpenoids
| Parameter | Value/Condition | Source |
|---|---|---|
| Column | Capillary Column (e.g., DB-5ms) | |
| Injector Temperature | 250 °C | |
| Oven Program | Initial temp 60°C, ramp to 280°C | |
| Carrier Gas | Helium | |
| Ionization Mode | Electron Ionization (EI) | |
| Detector | Mass Spectrometer (Quadrupole) |
High-performance liquid chromatography (HPLC) is a versatile technique for separating non-volatile or thermally sensitive compounds like this compound. It utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte between the two phases.
HPLC has been effectively used for the preparative separation of farnesol isomers, a process that is crucial for obtaining pure standards for further research. A rapid preparative HPLC procedure was developed using a silica (B1680970) column to separate the two natural stereoisomers of farnesol. For analytical purposes, a reverse-phase C18 column is often employed with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, sometimes with additives like formic or phosphoric acid to improve peak shape. Detection is commonly achieved using a UV detector, as the double bonds in the this compound structure absorb UV light. This technique is scalable and can be used for isolating impurities in preparative separation.
Table 2: Representative HPLC Conditions for Terpenoid Separation
| Parameter | Condition | Source |
|---|---|---|
| Column | Reverse-Phase C18 (e.g., 25 cm x 4.6 mm, 5 µm) | |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic) | |
| Flow Rate | 0.8 - 1.8 mL/min | |
| Detector | UV Detector (e.g., at 210 nm) | |
| Column Temperature | 50 °C |
Ultra-high performance liquid chromatography (UHPLC) is an evolution of HPLC that uses columns with smaller particle sizes (<2 µm), resulting in higher resolution, faster analysis times, and greater sensitivity. When coupled with a Diode Array Detector (DAD), UHPLC provides not only quantitative data but also UV-visible spectra of the eluted compounds, which aids in their identification.
A UHPLC-DAD method was developed and validated for the analysis of farnesol, providing a
Theoretical and Computational Studies of Farnesal
Molecular Modeling of Farnesal (B56415) Structure and Conformation
Molecular modeling techniques are employed to study the three-dimensional structure and conformational preferences of this compound. These methods can predict stable conformers and analyze the flexibility of the molecule due to its multiple double bonds and rotatable bonds. For instance, computational studies have investigated the conformational preferences of related isoprenoids like farnesyl diphosphate (B83284) (FPP), revealing that unbound FPP can adopt various conformations in solution, including trans and gauche forms. nih.gov The conformational flexibility of isoprenoids is considered an important factor in their interactions with enzymes. acs.org
This compound has an empirical formula of C₁₅H₂₄O and a molecular weight of 220.35 g/mol . sigmaaldrich.comnih.govnih.gov It contains three double bonds and an aldehyde functional group. Different isomers of this compound exist based on the stereochemistry of the double bonds, such as (2E,6E)-farnesal and (2Z,6E)-farnesal. nih.govnih.gov Computational methods can be used to determine the lowest energy conformations of these isomers and understand how their structural differences might influence their biological activity or reactivity.
Calculated physicochemical properties for (2E,6E)-farnesal include a topological polar surface area of 17.07 Ų and a logP of 4.60. lipidmaps.org For (2Z,6E)-farnesal, the XLogP3-AA value is 4.9. nih.gov These properties, derived from computational models, provide insights into the molecule's polarity and lipophilicity, which are relevant for predicting its behavior in different environments and its interactions with biological membranes or protein binding pockets.
Interactive Table 1: Computed Physicochemical Properties of this compound Isomers
| Property | (2E,6E)-Farnesal lipidmaps.org | (2Z,6E)-Farnesal nih.gov |
| Molecular Weight ( g/mol ) | - | 220.35 |
| Topological Polar Surface Area (Ų) | 17.07 | 17.1 |
| logP / XLogP3-AA | 4.60 | 4.9 |
| Hydrogen Bond Donors | 0 | - |
| Hydrogen Bond Acceptors | 1 | - |
| Rotatable Bonds | 7 | - |
Note: Data availability varies between sources for different isomers.
Quantum Chemical Studies on this compound Reactivity and Electronic Properties
Quantum chemistry methods are essential for investigating the electronic structure and reactivity of molecules like this compound. These techniques, based on quantum mechanics, can predict properties such as electron distribution, energy levels, reaction pathways, transition states, and activation energies. jocpr.comwikipedia.orgmdpi.com By solving the electronic Schrödinger equation, quantum chemistry provides insights into chemical bonding and the potential for this compound to participate in chemical reactions. jocpr.comwikipedia.org
Density Functional Theory (DFT) is a widely used quantum chemical method that allows for the calculation of various molecular properties, including electronic contributions to physical and chemical characteristics. wikipedia.orgmdpi.com DFT can be applied to study the reactivity descriptors of this compound, helping to understand its behavior in different chemical environments. mdpi.com
While specific quantum chemical studies focused solely on this compound's reactivity and electronic properties were not extensively detailed in the search results, the general principles of quantum chemistry apply. These methods can be used to:
Calculate the charge distribution across the this compound molecule, particularly around the aldehyde group and the double bonds, which are key centers of reactivity.
Determine the energies of molecular orbitals (e.g., HOMO and LUMO), providing insights into its potential to act as an electron donor or acceptor in reactions.
Model potential reaction mechanisms involving this compound, such as oxidation or reduction reactions, or reactions involving its double bonds.
Quantum chemistry can predict spectroscopic properties, such as NMR and IR spectra, which can be used to verify computationally predicted structures and properties against experimental data. wikipedia.orgresearchgate.net
Computational Studies of this compound-Enzyme Binding and Catalytic Mechanisms
Computational methods, particularly docking and molecular dynamics simulations, are crucial for understanding how this compound interacts with enzymes and the mechanisms of enzyme-catalyzed reactions involving this compound.
Docking Simulations with Farnesol (B120207)/Farnesal Dehydrogenases
This compound is produced from farnesol through the action of farnesol dehydrogenase (FDL). researchgate.netnih.govnih.gov This oxidation step is considered rate-limiting in certain metabolic pathways, such as juvenile hormone biosynthesis in insects. researchgate.netnih.govnih.gov Molecular docking simulations are used to predict the binding orientation and affinity of this compound and farnesol to dehydrogenases.
Studies on farnesol dehydrogenase from Helicoverpa armigera (HaFDL) have utilized molecular docking to investigate the binding of substrates and inhibitors. researchgate.netnih.govnih.gov Docking simulations showed that geranylgeraniol (B1671449) (a natural substrate analogue of farnesol) formed a stable complex with HaFDL, occupying the active site and interacting with key residues like Ser147 and Tyr162. researchgate.netnih.gov Similar docking studies can be applied to this compound to understand its binding to enzymes that might metabolize it further or enzymes where this compound acts as a ligand.
Docking simulations can predict binding affinities, often expressed as binding energy scores, and identify the specific amino acid residues in the enzyme's active site that interact with this compound through various forces like hydrogen bonds, hydrophobic interactions, and electrostatic interactions. researchgate.netnih.gov
Interactive Table 2: Predicted Binding Interactions from Docking (Example with Farnesol Dehydrogenase and Geranylgeraniol)
| Enzyme | Ligand | Interacting Residues (Example) researchgate.netnih.gov | Type of Interaction (Example) researchgate.netnih.gov |
| HaFDL | Geranylgeraniol | Ser147, Tyr162 | Active site occupation, specific interactions |
Molecular Dynamics Simulations of this compound-Protein Interactions
Molecular dynamics (MD) simulations provide a more dynamic view of this compound-protein interactions compared to static docking. MD simulations allow researchers to observe the movement of the molecule within the binding site over time, accounting for the flexibility of both the ligand and the protein. researchgate.netresearchgate.netnih.gov
While direct MD simulations of this compound binding to an enzyme were not prominently featured in the search results, studies on related molecules like farnesol and farnesyl diphosphate (FPP) demonstrate the application of this technique. MD simulations of farnesyltransferase (FTase) complexed with FPP have provided detailed insights into the interactions between FPP and residues in the binding site, highlighting the importance of specific amino acids for binding. nih.govnih.gov MD simulations can also reveal conformational changes in the ligand and the protein upon binding. nih.govnih.gov
MD simulations can be used to:
Assess the stability of the this compound-enzyme complex over time. researchgate.netresearchgate.netnih.gov
Identify key interactions that are maintained throughout the simulation. researchgate.netresearchgate.netnih.gov
Study the influence of the surrounding environment (e.g., water molecules, membrane) on the binding process. nih.gov
Investigate conformational changes in this compound upon binding to an enzyme. nih.govnih.gov
Studies on farnesol binding to GABAA receptors using MD simulations have revealed that farnesol can bind to transmembrane neurosteroid-binding sites and influence channel activity. researchgate.net This illustrates the power of MD simulations in understanding the dynamic interactions of isoprenoids with target proteins.
Predictive Modeling of Metabolic Pathways Involving this compound
Predictive modeling techniques are applied to understand and predict the metabolic fate of this compound within biological systems. This compound is an intermediate in the mevalonate (B85504) pathway, which leads to the biosynthesis of various isoprenoids, including farnesol and ultimately cholesterol in vertebrates. nih.govnih.gov In insects, the oxidation of farnesol to this compound is a step in the biosynthesis of juvenile hormone. researchgate.netnih.govnih.gov
Predictive modeling of metabolic pathways can involve:
Using computational tools to map out potential enzymatic reactions that this compound can undergo based on its chemical structure and known enzyme specificities.
Integrating data from transcriptomics, proteomics, and metabolomics to build models of metabolic networks. nih.govresearchgate.net
Applying machine learning and statistical modeling techniques to predict metabolic fluxes and identify key enzymes involved in this compound metabolism. nih.govresearchgate.net
While specific predictive models solely focused on this compound metabolism were not detailed, the general approaches of metabolic pathway analysis and predictive modeling using data science are applicable. nih.govresearchgate.netresearchgate.netnutrition.orgescholarship.org These models can help to:
Predict the accumulation or depletion of this compound under different physiological or environmental conditions.
Identify potential bottlenecks or regulatory points in pathways involving this compound.
Suggest potential enzymes or transporters involved in this compound's metabolic fate.
Predictive modeling can also be used in drug discovery efforts to understand how compounds might interfere with metabolic pathways involving this compound, for example, by inhibiting enzymes like farnesol dehydrogenase. researchgate.netnih.govnih.gov
Compounds and PubChem CIDs
Future Research Directions and Emerging Methodologies
Elucidation of Novel Enzymatic Pathways Involving Farnesal (B56415)
Future research will likely focus on fully characterizing the enzymatic machinery responsible for this compound biosynthesis and metabolism in various organisms. While enzymes involved in the conversion of farnesol (B120207) to this compound, such as farnesol dehydrogenase, have been identified and characterized in some organisms like Polygonum minus and Aedes aegypti, the complete spectrum of enzymes acting on this compound is still being explored. nih.govpnas.org For instance, this compound dehydrogenase, which catalyzes the oxidation of this compound to farnesoic acid in the juvenile hormone III biosynthetic pathway, has been purified and characterized from Polygonum minus, revealing it as a novel NAD+-dependent enzyme. plos.org Further studies are needed to identify and characterize similar enzymes in other biological systems.
The identification of novel enzymatic pathways could involve exploring diverse organisms, including bacteria and fungi, which are known to produce and metabolize a wide range of terpenoids. mdpi.comresearchgate.net Advanced techniques in protein purification, characterization, and gene sequencing will be crucial in isolating and identifying these enzymes. Understanding the kinetics, coenzyme requirements (such as NAD+ or NADP+), and substrate specificity of these enzymes will provide a comprehensive picture of this compound's metabolic fate. nih.govplos.org For example, research has shown that farnesol dehydrogenases can utilize both NAD+ and NADP+ with varying affinities, and their activity can be influenced by factors like temperature and pH. nih.gov
Future work could also delve into the regulatory mechanisms controlling the expression and activity of these enzymes, potentially revealing new targets for modulating this compound levels in biological systems.
Investigation of this compound's Role in Inter-Kingdom Chemical Signaling
While farnesol is recognized for its role as a quorum-sensing molecule in organisms like Candida albicans, the specific involvement of this compound in inter-kingdom chemical signaling, distinct from farnesol, warrants further investigation. researchgate.netnih.gov Inter-kingdom signaling involves the production and perception of small molecules that mediate interactions between different species, such as plants and microbes. nih.gov
Future research should aim to identify whether this compound acts as a signaling molecule in such interactions and, if so, to elucidate the specific pathways and receptors involved. This could include studying the effects of this compound on the behavior, gene expression, or metabolic activity of other organisms in a shared environment. Given that farnesol can influence biofilm formation in various microorganisms, exploring whether this compound possesses similar or distinct signaling properties in mono- or co-culture systems could be a fruitful area of research. ewu.eduresearchgate.net
Distinguishing the signaling roles of this compound from those of farnesol will require carefully designed experiments utilizing analytical techniques to precisely measure the concentrations of each compound and assess their individual and combined effects on target organisms.
Development of Advanced Biotechnological Production Platforms for this compound in Research Contexts
The development of efficient and sustainable methods for producing this compound is essential for facilitating research into its properties and potential applications. While chemical synthesis is possible, biotechnological approaches, particularly metabolic engineering of microorganisms, offer a promising alternative for scalable and environmentally friendly production. nih.govchalmers.se
Future research will focus on developing advanced biotechnological platforms for this compound production in research contexts. This involves engineering microbial cell factories, such as Escherichia coli or yeast, to enhance the biosynthesis of this compound precursors and the activity of enzymes that convert these precursors to this compound. nih.govchalmers.se Strategies could include optimizing the expression of relevant genes, blocking competing pathways, and improving the efficiency of enzymatic reactions. nih.gov
Research in this area could also explore novel microbial strains or enzymatic cascades for this compound production. The use of synthetic biology tools to design and construct custom metabolic pathways for this compound biosynthesis represents a cutting-edge approach. nih.govchalmers.se Optimizing fermentation processes and downstream purification methods will also be critical for achieving high yields and purity of this compound for research purposes.
Applications of Systems Biology and Metabolomics to this compound Research
Systems biology and metabolomics approaches are powerful tools for gaining a holistic understanding of this compound's roles in biological systems. cabidigitallibrary.orgnih.gov Future research will increasingly leverage these methodologies to explore the complex networks and pathways involving this compound.
Metabolomics, which involves the comprehensive analysis of all metabolites in a biological system, can be used to identify and quantify this compound and its related compounds under different physiological conditions. nih.govcreative-proteomics.com This can provide insights into how this compound levels are regulated and how they change in response to various stimuli or genetic modifications. Coupled with transcriptomics and proteomics, systems biology approaches can integrate data from different molecular levels to build comprehensive models of this compound biosynthesis, metabolism, and function. cabidigitallibrary.orgdntb.gov.ua
Applying these approaches can help researchers identify novel enzymes involved in this compound pathways, understand the regulatory mechanisms controlling its production, and discover previously unknown biological roles of this compound. For example, metabolomics studies could reveal correlations between this compound levels and specific phenotypes or biological processes. nih.gov The integration of large-scale datasets through systems biology modeling can provide a more complete picture of this compound's involvement in intricate biological networks.
Q & A
Q. What enzymatic pathways are responsible for the oxidation of farnesal to farnesoic acid (FA) in insects, and how are these pathways regulated?
this compound is oxidized to FA via aldehyde dehydrogenase 3 (ALDH3), a NAD+-dependent enzyme critical in juvenile hormone (JH) biosynthesis in mosquito corpora allata (CA). Enzyme activity varies with developmental stages and nutritional status (e.g., blood-fed vs. sugar-fed females). For example, ALDH3 activity in Aedes aegypti CA is suppressed post-blood feeding, leading to this compound accumulation and reduced JH synthesis . Methodologically, fluorescent tagging assays enable precise measurement of FA production and precursor pool dynamics in vitro .
Q. How does this compound dehydrogenase activity differ between plant and insect systems?
In Polygonum minus, this compound dehydrogenase exhibits substrate specificity with a low Km (0.12 µM) for this compound, indicating high catalytic efficiency. Comparatively, mosquito ALDH3 shows developmental-stage-dependent activity, with suppressed post-blood feeding . Researchers should use NAD+/NADH-coupled assays and substrate competition experiments to compare enzyme kinetics across species .
Q. What experimental approaches are recommended for quantifying this compound pools in biological samples?
Fluorescence-based assays (e.g., dansyl hydrazine derivatization) allow sensitive detection of this compound and FA in microdissected tissues like insect CA. Gas chromatography-mass spectrometry (GC-MS) or NMR (e.g., δC 9.97 ppm for this compound) are suitable for structural validation .
Advanced Research Questions
Q. Why is this compound oxidation considered a rate-limiting step in juvenile hormone biosynthesis, and how does this vary under different physiological conditions?
In A. aegypti, ALDH3 activity determines the flux of this compound to FA. Post-blood feeding, ALDH3 activity drops by ~80%, causing this compound accumulation (up to 500 fmol/CA) and reduced JH synthesis. This regulatory bottleneck is attributed to transcriptional suppression of AaALDH3 isoforms, validated via RNAi knockdown . Researchers should combine qPCR, enzymatic assays, and JH titer measurements to dissect this mechanism.
Q. How do contradictory findings on this compound metabolism (e.g., oxidation vs. reduction) reconcile across species?
In humans, AKR1B10 reduces this compound to farnesol, while insects primarily oxidize it to FA. In mosquitoes, this compound accumulation upregulates AKR1B10-like reductase activity, converting excess this compound to farnesol to mitigate toxicity . Comparative studies should employ isotopic tracing (e.g., [³H]-farnesal) and inhibitor assays (e.g., NADP+ depletion) to map pathway dominance .
Q. What methodological challenges arise in studying this compound’s role in protein prenylation, and how can they be addressed?
this compound derivatives like farnesyl pyrophosphate are critical in prenylation but are unstable in aqueous environments. Use lipid-soluble extraction buffers and stabilize intermediates with phosphatase inhibitors (e.g., sodium orthovanadate). In vitro reconstitution assays with recombinant prenyltransferases can isolate this compound’s contribution .
Data Contradictions and Analytical Considerations
Q. How can researchers resolve discrepancies in reported Km values for this compound dehydrogenases?
Km variability (e.g., 0.12 µM in Polygonum vs. 1.2 µM in A. aegypti) may reflect assay conditions (pH, cofactors) or isoform-specific differences. Standardize assays using purified enzymes, saturating NAD+ concentrations, and control for endogenous inhibitors (e.g., farnesol) .
Q. What are the implications of this compound’s noncompetitive inhibition of human prenylcysteine lyase (Pcly)?
this compound inhibits Pcly with a Ki of 12 µM, suggesting allosteric binding sites distinct from the substrate (farnesylcysteine). Molecular docking and site-directed mutagenesis can identify critical residues for inhibitor binding .
Methodological Best Practices
Q. How should researchers design experiments to analyze this compound’s role in cross-kingdom signaling (e.g., plant-insect interactions)?
- Plant studies : Use membrane-bound enzyme assays (e.g., Arabidopsis microsomes) with NAD+ cofactor optimization .
- Insect studies : Combine CA dissection, RNAi silencing, and JH quantification via LC-MS .
- Cross-validation : Apply isotopic labeling (¹⁴C-farnesal) to track metabolic fate in dual systems .
Q. What statistical frameworks are optimal for analyzing this compound-related enzymatic data with high variability?
Use mixed-effects models to account for biological replicates and technical variance. For nonlinear kinetics (e.g., substrate inhibition), fit data to the Michaelis-Menten equation with GraphPad Prism or R packages like drc .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
